methyl (2Z)-5-methyl-1-oxo-2-(quinoxalin-2-ylmethylidene)-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate
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Overview
Description
Methyl (2Z)-5-methyl-1-oxo-2-(quinoxalin-2-ylmethylidene)-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate is a complex heterocyclic compound. This compound features a unique structure that combines quinoxaline, thiazole, and benzoxadiazocine moieties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the quinoxaline and thiazole intermediates. The key steps include:
Formation of Quinoxaline Intermediate: This is typically achieved through the condensation of o-phenylenediamine with a suitable diketone.
Thiazole Ring Formation: The thiazole ring is synthesized via the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and thiourea.
Cyclization: The final step involves the cyclization of the intermediates to form the benzoxadiazocine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoxaline or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxaline derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The quinoxaline moiety is known to bind to G-protein-coupled receptors, while the thiazole ring can interact with metal ions, potentially affecting enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share the quinoxaline moiety and are known for their anti-bacterial and anti-cancer activities.
Thiazole Derivatives: These compounds are widely studied for their pharmacological properties, including anti-inflammatory and anti-microbial activities.
Benzoxadiazocine Derivatives: These compounds are less common but are of interest due to their unique ring structure and potential biological activities.
Uniqueness
What sets methyl (2Z)-5-methyl-1-oxo-2-(quinoxalin-2-ylmethylidene)-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate apart is its combination of three distinct heterocyclic systems in one molecule.
Properties
IUPAC Name |
methyl (13Z)-9-methyl-14-oxo-13-(quinoxalin-2-ylmethylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S/c1-24-19(22(30)31-2)20(14-7-3-6-10-17(14)32-24)28-21(29)18(33-23(28)27-24)11-13-12-25-15-8-4-5-9-16(15)26-13/h3-12,19-20H,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGARWMOLHRDHZ-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=NC6=CC=CC=C6N=C5)SC4=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=NC6=CC=CC=C6N=C5)/SC4=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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